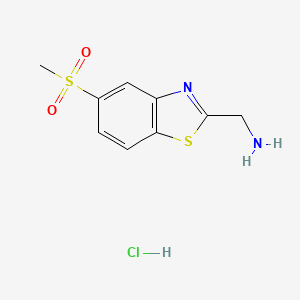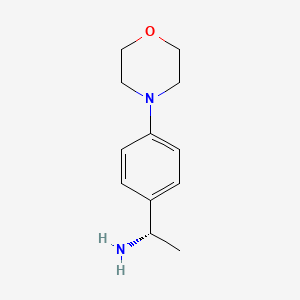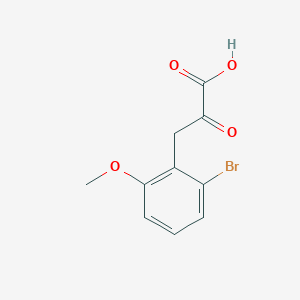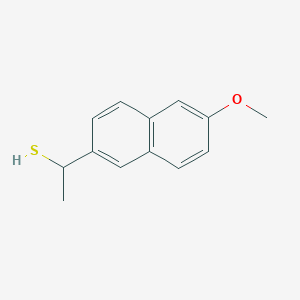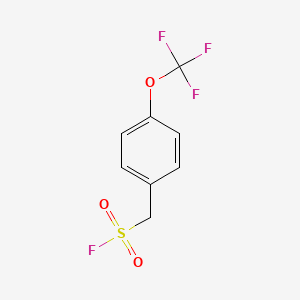
(4-Trifluoromethoxyphenyl)methanesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Trifluoromethoxyphenyl)methanesulfonyl fluoride typically involves the reaction of methanesulfonyl chloride with potassium fluoride or potassium bifluoride in water, followed by steam distillation to isolate the product . This method ensures the efficient production of the compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment to control reaction conditions, such as temperature and pressure, to optimize yield and purity. The compound is then purified through distillation and crystallization techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Trifluoromethoxyphenyl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Decomposition Reactions: Upon heating, the compound decomposes to release toxic fumes of fluorides and sulfur oxides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium fluoride, potassium bifluoride, and various nucleophiles. Reaction conditions typically involve controlled temperatures and the use of solvents like water or organic solvents to facilitate the reactions.
Major Products Formed
The major products formed from reactions involving this compound include sulfonic acids, sulfinic acids, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(4-Trifluoromethoxyphenyl)methanesulfonyl fluoride has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (4-Trifluoromethoxyphenyl)methanesulfonyl fluoride involves its interaction with specific molecular targets and pathways. As an acetylcholinesterase inhibitor, it binds irreversibly to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter in the synaptic cleft . This mechanism is particularly relevant in the context of neurodegenerative diseases, where acetylcholine levels are often reduced.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Fluoride: Similar in structure but lacks the trifluoromethoxyphenyl group.
Trifluoromethanesulfonic Acid: A strong acid used in organic synthesis, particularly in electrophilic aromatic substitution reactions.
Uniqueness
(4-Trifluoromethoxyphenyl)methanesulfonyl fluoride is unique due to the presence of the trifluoromethoxyphenyl group, which imparts distinct chemical properties and enhances its potential as an enzyme inhibitor. This structural feature differentiates it from other sulfonyl fluorides and contributes to its specific applications in scientific research and industry.
Propriétés
Formule moléculaire |
C8H6F4O3S |
|---|---|
Poids moléculaire |
258.19 g/mol |
Nom IUPAC |
[4-(trifluoromethoxy)phenyl]methanesulfonyl fluoride |
InChI |
InChI=1S/C8H6F4O3S/c9-8(10,11)15-7-3-1-6(2-4-7)5-16(12,13)14/h1-4H,5H2 |
Clé InChI |
WMBWYQSUXYHXMO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CS(=O)(=O)F)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![rac-1-[(1R,4R,5R)-4-bromo-6-oxabicyclo[3.2.1]octan-1-yl]methanamine hydrochloride](/img/structure/B13538396.png)
